5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrimidine ring fused with a thiazole ring, and it is substituted with a methoxyphenyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.
Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving a thioamide and an α-haloketone.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the thiazole ring, where halogen atoms can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development. Studies have shown that derivatives of this compound exhibit antimicrobial and anticancer activities.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its derivatives have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions. The compound’s ability to modulate specific molecular pathways is of particular interest in pharmacology.
Industry
In the industrial sector, the compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical and thermal stability, making them suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar pyrimidine core and are known for their therapeutic potential in cancer treatment.
Thiazole Derivatives: Compounds with a thiazole ring are widely studied for their antimicrobial and anti-inflammatory properties.
Methoxyphenyl Substituted Compounds: These compounds are known for their diverse biological activities, including antioxidant and anticancer effects.
Uniqueness
What sets 5-(2-(2-(4-Methoxyphenyl)propan-2-yl)pyrimidin-4-yl)-4-methylthiazol-2-amine apart is its unique combination of structural features. The presence of both pyrimidine and thiazole rings, along with the methoxyphenyl group, provides a distinct set of chemical and biological properties. This makes the compound a versatile scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
5-[2-[2-(4-methoxyphenyl)propan-2-yl]pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-11-15(24-17(19)21-11)14-9-10-20-16(22-14)18(2,3)12-5-7-13(23-4)8-6-12/h5-10H,1-4H3,(H2,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTVKGEVWPCOUQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)C(C)(C)C3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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